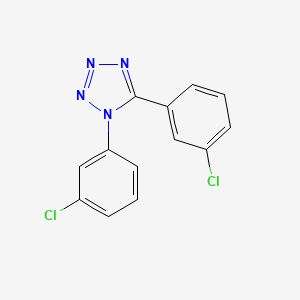

1,5-bis(3-chlorophenyl)-1H-1,2,3,4-tetraazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-bis(3-chlorophenyl)-1H-1,2,3,4-tetraazole, also known as 1,5-bis(3-chlorophenyl)-1,2,3,4-tetrazole or 1,5-bis(3-chlorophenyl)-1H-tetrazole, is an organic compound belonging to the class of tetrazoles. This compound is a white crystalline solid at room temperature and is insoluble in water. It has a molecular formula of C12H8Cl2N4 and a molecular weight of 255.1 g/mol. It is mainly used as a reagent in organic synthesis and for the preparation of other tetrazoles.

Scientific Research Applications

Synthesis and Characterization

Tetrazoles, including 1,5-bis(3-chlorophenyl)tetrazole, are synthesized through various chemical reactions involving nitriles and azides. These compounds are characterized by their high nitrogen content and stability, making them suitable for a range of applications .

Anti-inflammatory Activity

Some tetrazoles have been studied for their potential anti-inflammatory properties. While specific research on 1,5-bis(3-chlorophenyl)tetrazole’s anti-inflammatory activity is not mentioned, related compounds have shown promise in this field .

Energetic Materials

Bis-tetrazole compounds are known for their high nitrogen content, making them candidates for energetic materials used in gun propellants and other applications requiring high thermal stability and insensitivity .

Combustion Promoters

Tetrazoles can serve as high-energy density materials (HEDMs) in the field of combustion promoters due to their energetic properties .

Molecular Docking

Computational studies have demonstrated that certain tetrazole derivatives can interact with proteins such as TP53 and NF-KAPPA-B, suggesting potential applications in drug design and medicinal chemistry .

Synthesis of Derivatives

The synthesis of 1,5-disubstituted tetrazoles is a well-documented area of research, indicating that 1,5-bis(3-chlorophenyl)tetrazole could be a precursor for various derivatives with diverse applications .

Mechanism of Action

Target of Action

The primary target of 1,5-bis(3-chlorophenyl)tetrazole is the PD-1/PD-L1 complex , an inhibitory immune checkpoint protein . This complex plays a crucial role in cancer immunotherapy, as it helps tumor cells evade immune surveillance .

Mode of Action

1,5-bis(3-chlorophenyl)tetrazole acts as a PD-1/PD-L1 antagonist , stimulating PD-L1 dimerization . This interaction blocks the PD-1 and PD-L1 interaction, thereby restoring the activity of the body’s immune cells to kill tumor cells .

Biochemical Pathways

The compound affects the PD-1/PD-L1 signaling pathways . By inhibiting these pathways, it prevents the overexpression of membrane-bound PD-L1 by tumor cells, which attenuates T-cell signaling and allows tumor cells to evade immune surveillance .

Pharmacokinetics

Tetrazolic acids, a related class of compounds, have been shown to formβ-glucuronides , a metabolic fate often encountered by aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .

Result of Action

The result of the compound’s action is the restoration of the body’s immune response against tumor cells . By blocking the interaction of PD-1 and PD-L1, the compound reverses the immunosuppressive conditions created by tumor cells, enabling the body’s immune cells to kill the tumor cells .

Action Environment

The action of 1,5-bis(3-chlorophenyl)tetrazole can be influenced by various environmental factors. For instance, tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents . Therefore, the compound’s action, efficacy, and stability may be affected by the presence of these substances in its environment.

properties

IUPAC Name |

1,5-bis(3-chlorophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4/c14-10-4-1-3-9(7-10)13-16-17-18-19(13)12-6-2-5-11(15)8-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSNGBYMRTVXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-bis(3-chlorophenyl)-1H-1,2,3,4-tetraazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2917276.png)

![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2917282.png)

![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2917292.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2917293.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2917294.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)